molecular formula C20H20BrN3O4S B3307351 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 933004-00-3

5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3307351
CAS No.: 933004-00-3
M. Wt: 478.4 g/mol
InChI Key: JHCSTUMZAWEQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a bromine atom, ethoxy groups, and a sulfonamide moiety.

Preparation Methods

The synthesis of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: Researchers are exploring its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

    5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide: This compound has a methoxy group instead of an ethoxy group.

    5-bromo-2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide: Another similar compound with potential therapeutic applications.

The uniqueness of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-3-27-18-10-8-15(21)13-19(18)29(25,26)24-16-7-5-6-14(12-16)17-9-11-20(23-22-17)28-4-2/h5-13,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCSTUMZAWEQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.